molecular formula C14H19NO3S B2952382 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde CAS No. 1252529-41-1

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde

Cat. No.: B2952382
CAS No.: 1252529-41-1
M. Wt: 281.37
InChI Key: VFDZZHCNPWHUJI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde is a chemical compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol. This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, a sulfonyl group, and a benzaldehyde moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoic acid

    Reduction: Formation of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzyl alcohol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpiperidine: A precursor to 2-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzaldehyde, used in the synthesis of various organic compounds.

    2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features but different chemical properties.

    Piperidine: The parent compound of the piperidine family, widely used in organic synthesis and pharmaceutical research.

Uniqueness

This compound is unique due to its combination of a piperidine ring, sulfonyl group, and benzaldehyde moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)sulfonylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11-7-12(2)9-15(8-11)19(17,18)14-6-4-3-5-13(14)10-16/h3-6,10-12H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDZZHCNPWHUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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